molecular formula C11H10FNO3 B13660640 Ethyl 5-fluoro-2-oxoindoline-7-carboxylate

Ethyl 5-fluoro-2-oxoindoline-7-carboxylate

Cat. No.: B13660640
M. Wt: 223.20 g/mol
InChI Key: ONIIWTYKTGTDRP-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-oxoindoline-7-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5th position, an oxo group at the 2nd position, and an ethyl ester group at the 7th position of the indoline ring. The unique structure of this compound makes it a valuable subject for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-2-oxoindoline-7-carboxylate typically involves the reaction of 5-fluoroindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-fluoro-2-oxoindoline-7-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-fluoro-2-oxoindoline-7-carboxylate can be compared with other indole derivatives such as:

  • Ethyl 5-chloro-2-oxoindoline-7-carboxylate
  • Ethyl 5-bromo-2-oxoindoline-7-carboxylate
  • Ethyl 5-iodo-2-oxoindoline-7-carboxylate

These compounds share similar structures but differ in the halogen atom at the 5th position. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties. This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects .

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

ethyl 5-fluoro-2-oxo-1,3-dihydroindole-7-carboxylate

InChI

InChI=1S/C11H10FNO3/c1-2-16-11(15)8-5-7(12)3-6-4-9(14)13-10(6)8/h3,5H,2,4H2,1H3,(H,13,14)

InChI Key

ONIIWTYKTGTDRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC2=C1NC(=O)C2)F

Origin of Product

United States

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